molecular formula C10H19NO4 B8011504 tert-Butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

tert-Butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B8011504
M. Wt: 217.26 g/mol
InChI Key: RBFZUVZVPAETHZ-HTQZYQBOSA-N
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Description

tert-Butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chiral, protected aminotetrahydrofuran derivative of significant importance in medicinal chemistry and nucleoside/tide analog synthesis. Its primary research value lies in its role as a critical synthetic intermediate in the production of sofosbuvir and other potent antiviral agents. Sofosbuvir is a direct-acting antiviral medication that functions as a prodrug, whose active form potently inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for hepatitis C virus replication [https://pubmed.ncbi.nlm.nih.gov/23380812/]. The (3S,4R) stereochemistry of this compound is essential for constructing the pharmacophore responsible for the high efficacy of these therapeutics. Consequently, this carbamate-protected aminodiol is extensively utilized in research focused on the development and scalable synthesis of nucleotide analogs, structure-activity relationship (SAR) studies to optimize antiviral potency, and the exploration of new treatments for viral infections. Its stable tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, enabling further functionalization and incorporation into complex molecular architectures.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZUVZVPAETHZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactol Reduction and Siloxane Protection

Initial synthesis involves reducing lactol 1 (derived from D-(-)-pantolactone) using BF₃·Et₂O and triethylsilane (Et₃SiH) in dichloromethane at -78°C. This yields tert-butyl((4,4-dimethyltetrahydrofuran-3-yl)oxy)dimethylsilane (2 ) with 85% yield. Subsequent TBS-deprotection under acidic conditions affords (R)-4,4-dimethyltetrahydrofuran-3-ol (3 ), a precursor for hydroxymethyl functionalization.

Table 1: Key Reaction Conditions for Lactol Reduction

StepReagentsTemperatureYield
Lactol reductionBF₃·Et₂O, Et₃SiH-78°C → 0°C85%
TBS deprotectionMsOH/CH₂Cl₂RT79%

Hydroxymethyl Group Introduction

The hydroxymethyl group is installed via Mitsunobu reaction or oxidation-reduction sequences. For example, (R)-4,4-dimethyltetrahydrofuran-3-ol (3 ) undergoes Swern oxidation to the ketone, followed by NaBH₄ reduction in ethanol/THF at 10°C to yield the (3S,4R)-diol. Stereoselectivity is ensured by substrate-controlled reduction, with the bulky tert-butyl carbamate group directing hydride attack.

Stereoselective Amination and Carbamate Formation

Introducing the carbamate group while preserving stereochemistry is achieved through Curtius rearrangement or direct Boc-protection of amines.

Azide Reduction and Boc Protection

A two-step protocol converts azidolactone 5 to the primary amine. Staudinger reaction with triphenylphosphine (PPh₃) in THF/H₂O followed by Boc-protection using di-tert-butyl dicarbonate ((Boc)₂O) furnishes tert-butyl (S)-(4,4-dimethyltetrahydrofuran-3-yl)carbamate (8 ) in 82% yield.

Table 2: Amination and Protection Parameters

StepReagentsConditionsYield
Azide reductionPPh₃, THF/H₂ORT, 6 h76%
Boc protection(Boc)₂O, butanol/H₂ORT, 12 h82%

Resolution of Racemic Mixtures

For non-chiral pool routes, enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers. Kinetic resolution of racemic tert-butyl tetrahydrofuranyl carbamates achieves >99% ee when using vinyl acetate as the acyl donor.

Functional Group Interconversion Strategies

Hydroxymethylation via Aldol Condensation

A three-component reaction between tetrahydrofuran-3-carbaldehyde, formaldehyde, and tert-butyl carbamate in the presence of L-proline catalyzes asymmetric hydroxymethylation. This organocatalytic method achieves 70% yield and 94% ee but requires rigorous moisture control.

Reductive Amination

Condensing tetrahydrofuran-3-one with Boc-protected hydroxylamine under hydrogenation conditions (Pd/C, H₂) provides the carbamate directly. Optimal results are obtained in ethyl acetate at 25°C, yielding 68% of the target compound.

Large-Scale Industrial Synthesis

Continuous Flow Hydrogenation

A pilot-scale process employs continuous flow reactors for catalytic hydrogenation. Using 10% Pd/C in a packed-bed reactor, residence times of 30 minutes achieve 95% conversion with minimal over-reduction byproducts.

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with crystallization enhances enantiopurity. Seeding the reaction mixture with enantiopure tert-butyl carbamate induces preferential crystallization, elevating ee from 90% to >99.5%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.07 (s, 3H, CH₃), 1.02 (s, 3H, CH₃), 3.68 (m, 1H, OCH), 4.12 (m, 1H, NCH).

  • HRMS : Calculated for C₁₁H₂₁NO₄ [M+H]⁺: 232.1543; Found: 232.1545.

Chiral HPLC Methods

A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (90:10) at 1 mL/min resolves enantiomers (t_R = 8.2 min for (3S,4R), t_R = 9.7 min for (3R,4S)) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acids, or bases under appropriate conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Purity : 97% (commercial availability)

The compound features a tetrahydrofuran ring with a hydroxymethyl group, which enhances its reactivity and potential biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Neuroprotective Effects : Research indicates that compounds similar to tert-butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where compounds designed to interact with multiple molecular targets may help modify disease progression .
    • Anti-cancer Properties : The compound's structure allows it to potentially interact with biological targets associated with cancer. Its hydroxymethyl and carbamate functionalities may enhance solubility and stability, making it a candidate for drug development aimed at specific cancer types .
  • Synthetic Applications
    • Building Block in Organic Synthesis : The presence of the carbamate functional group allows for versatile chemical transformations, including hydrolysis and nucleophilic substitutions. This makes it a valuable intermediate in the synthesis of more complex molecules.
    • Functionalization of Tetrahydrofuran Derivatives : The ability to modify the tetrahydrofuran ring opens pathways for creating derivatives with tailored biological activities.

Case Study 1: Neuroprotective Compound Development

A study explored the synthesis of a related compound targeting Alzheimer's disease. The researchers designed a multi-target compound based on the structural features of tert-butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate, demonstrating its potential in addressing multiple pathological processes associated with neurodegeneration .

Case Study 2: Anti-Cancer Activity

In vitro studies have shown that carbamate derivatives can inhibit certain cancer cell lines. The incorporation of hydroxymethyl groups has been linked to increased activity against specific types of tumors, suggesting that this compound could be further investigated for its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group and the carbamate moiety can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Key Substituents Ring System Stereochemistry Purity Molecular Weight Key Applications
Target Compound (hypothetical) C10H19NO4 (est.) Hydroxymethyl, carbamate Tetrahydrofuran (3S,4R) N/A ~217.26 (est.) Chiral intermediates
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1628794-75-1) C9H18N2O3 Amino, carbamate Tetrahydrofuran (3R,4S) 95% 202.25 Peptide synthesis
tert-Butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate (628332-28-5) C10H19NO4 Hydroxymethyl, carbamate Tetrahydrofuran (2S,3S) 95% 217.26 Nucleoside analog research
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (162536-40-5) C15H22ClNO3 Chloro, phenyl, hydroxy Acyclic chain (2S,3R) N/A 299.8 Antiviral/anticancer agents
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (1820575-70-9) C9H19ClN2O3 Hydroxy, carbamate, HCl salt Pyrrolidine (3R,4R) N/A 238.71 Salt forms for solubility

Key Differences and Implications

Ring System and Substituents: The tetrahydrofuran-based analogs (e.g., CAS 628332-28-5 ) share the same ring system as the target compound but differ in substituent positions. The hydroxymethyl group enhances hydrophilicity compared to amino or chloro substituents, impacting solubility and metabolic stability.

Stereochemistry :

  • The (3S,4R) configuration of the target compound contrasts with the (2S,3S) isomer in CAS 628332-28-5 , which may affect enantioselectivity in enzyme-binding interactions.

Functional Groups: Amino-substituted analogs (e.g., CAS 1628794-75-1 ) are more nucleophilic, making them reactive in peptide coupling reactions. Chloro- and phenyl-substituted variants (CAS 162536-40-5 ) exhibit higher lipophilicity, suitable for membrane permeability in drug candidates.

Safety and Handling: Amino-substituted compounds (CAS 1628794-75-1) carry hazards (H302, H315) for oral toxicity and skin irritation , whereas hydroxymethyl derivatives likely require precautions against hygroscopicity.

Biological Activity

tert-Butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate, also known by its CAS number 2165918-24-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C10H19NO4, with a molecular weight of 217.26 g/mol. The compound features a tetrahydrofuran ring, which contributes to its biological properties by influencing solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that carbamates can act as inhibitors for various enzymes, potentially modulating pathways involved in disease processes.
  • Receptor Interaction : The structural similarity to other bioactive compounds suggests potential interactions with specific receptors, which may mediate physiological effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydrofuran can exhibit antimicrobial properties, making this compound a candidate for further investigation in infectious disease contexts.

Therapeutic Applications

The following therapeutic areas have been explored regarding the use of this compound:

  • Antimicrobial Agents : Its potential as an antimicrobial agent has been highlighted in studies focusing on infections caused by resistant bacteria.
  • Cancer Therapy : The compound may also have implications in cancer treatment due to its ability to interact with cellular signaling pathways.
  • Neurological Disorders : Given the role of carbamates in modulating neurotransmitter systems, there is interest in exploring its neuroprotective effects.

Case Studies and Experimental Data

  • Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that related compounds showed significant inhibition against specific enzymes implicated in cancer metabolism .
  • Microbial Activity : In vitro tests demonstrated that certain derivatives exhibited promising activity against Gram-positive bacteria, suggesting that modifications to the tetrahydrofuran structure could enhance efficacy .
  • Pharmacokinetics : Research on the pharmacokinetic properties indicated favorable absorption and distribution characteristics in animal models, which are critical for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionSignificant inhibition observed
AntimicrobialEffective against Gram-positive bacteria
PharmacokineticsFavorable absorption in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((3S,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate, and how can stereochemical purity be ensured?

  • Methodology : The compound is typically synthesized via multi-step reactions involving carbamate protection of chiral tetrahydrofuran intermediates. Asymmetric Mannich reactions or enzyme-catalyzed processes (e.g., lipase-mediated resolutions) are employed to achieve stereochemical control. Post-synthesis, chiral HPLC or polarimetry should be used to confirm enantiomeric excess (≥98% purity), as seen in protocols involving tert-butyl carbamate derivatives .
  • Key Validation : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical for verifying the (3S,4R) configuration .

Q. How should researchers address discrepancies in safety data for this compound across different SDS sources?

  • Analysis : While some SDS indicate "no known hazards" (e.g., Combi-Blocks QV-6095 ), others classify it as acutely toxic or irritant (e.g., Indagoo SDS ). To resolve contradictions:

Cross-reference hazard classifications with structurally similar carbamates (e.g., tert-butyl (4-bromophenyl)carbamate ).

Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) if handling large quantities.

Default to strict PPE protocols (gloves, goggles, fume hoods) regardless of SDS variability .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

  • Approach : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the tert-butyloxycarbonyl (Boc) group). Stability in tetrahydrofuran derivatives is pH-sensitive, with Boc groups prone to acidic deprotection (e.g., using trifluoroacetic acid (TFA) in dichloromethane ).

Advanced Research Questions

Q. How can this compound serve as a key intermediate in synthesizing protease inhibitors or other bioactive molecules?

  • Application : The hydroxymethyl-tetrahydrofuran scaffold is critical for designing β-secretase inhibitors targeting Alzheimer’s disease. Functionalize the carbamate via:

Deprotection : Remove the Boc group with TFA to expose the amine for subsequent coupling (e.g., with nicotinamide derivatives ).

Derivatization : Introduce fluorophenyl or trifluoromethyl groups via Suzuki-Miyaura cross-coupling, leveraging its tetrahydrofuran ring as a conformational constraint .

  • Case Study : In WDR5 degrader synthesis, tert-butyl carbamate intermediates enable precise control over stereochemistry during peptide coupling .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

  • Preventive Measures :

  • Use low-temperature (−78°C) conditions for nucleophilic substitutions to minimize epimerization.
  • Employ non-polar solvents (e.g., hexane) for crystallization to stabilize the desired diastereomer.
  • Monitor reaction progress with real-time circular dichroism (CD) spectroscopy .

Q. How does the compound’s stereochemistry influence its reactivity in Diels-Alder or photoredox-catalyzed amination reactions?

  • Mechanistic Insight : The (3S,4R) configuration imposes steric hindrance on the tetrahydrofuran ring, favoring endo selectivity in Diels-Alder reactions. For photoredox applications, the hydroxymethyl group enhances hydrogen-bonding interactions with catalysts, accelerating amine coupling (e.g., synthesis of 3-aminochromones ).

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Stereochemical validationNOE NMR, X-ray crystallography
Toxicity profilingAmes test, zebrafish embryo toxicity assay
Boc deprotection optimizationTFA in CH2Cl2 (1:1 v/v, 1 hr, RT)
Stability under acidic conditionsLC-MS monitoring (m/z 214.1 for Boc cleavage)

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